1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3S/c1-26(24,25)22-11-6-7-12(22)9-10(8-11)20-15(23)21-14-5-3-2-4-13(14)16(17,18)19/h2-5,10-12H,6-9H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBASNEPZKCUYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of urea derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.
Structural Characteristics
The compound features a bicyclic framework known as 8-azabicyclo[3.2.1]octane , which is substituted with a methylsulfonyl group and a trifluoromethyl-phenyl group . These substituents play crucial roles in modulating the compound's biological activity.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₉F₃N₂O₃S |
| Molecular Weight | Approx. 335.37 g/mol |
| Bicyclic Structure | 8-Azabicyclo[3.2.1]octane |
| Functional Groups | Methylsulfonyl, Urea, Trifluoromethyl |
Antibacterial Properties
Research has indicated that compounds containing sulfonyl and trifluoromethyl groups exhibit enhanced antibacterial activity. In a study examining various urea derivatives, the presence of these groups significantly improved the minimum inhibitory concentration (MIC) against Bacillus mycoides, Escherichia coli, and Candida albicans . For instance, one derivative showed an MIC value of 4.88 µg/mL against these pathogens.
Anticancer Activity
The anticancer potential of this compound was evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The results demonstrated that the compound exhibited IC50 values superior to those of established chemotherapeutic agents like Doxorubicin . Specifically, the compound displayed IC50 values of 44.4 µM against PACA2 cells, indicating promising anticancer activity.
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of key enzymes : The urea moiety may interact with enzyme active sites, disrupting critical pathways in bacterial and cancer cell metabolism.
- Induction of oxidative stress : Similar compounds have been shown to induce reactive oxygen species (ROS), leading to apoptosis in cancer cells .
- Modulation of cell signaling pathways : The trifluoromethyl group can enhance lipophilicity, facilitating cellular uptake and interaction with membrane receptors.
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that derivatives similar to our compound exhibited significant antibacterial properties with low toxicity profiles .
- Antitumor Activity : In another investigation, the compound was tested alongside other urea derivatives, revealing a structure-activity relationship that indicated enhanced potency with specific substitutions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and reported biological activities.
Key Structural and Functional Insights:
Core Modifications: The 8-azabicyclo[3.2.1]octane scaffold in the target compound provides conformational rigidity compared to smaller bicyclic systems (e.g., 3-azabicyclo[3.3.0]octane in ), which may improve selectivity for specific targets .
Substituent Effects: The 2-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs . Urea-linked chloromethylthiazole derivatives () exhibit lower molecular weights (~412 g/mol) but reduced metabolic stability due to reactive chloromethyl groups .
GPCR-targeting analogs () demonstrate that urea substituents can modulate hydrogen-bonding interactions critical for receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
